

Application Notes and Protocols for Trimethylcetylammonium p-toluenesulfonate (CTA-Ts) DNA Extraction

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Compound of Interest

Compound Name: *Trimethylcetylammonium p-toluenesulfonate*

Cat. No.: B092562

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Introduction

This document provides a detailed protocol for the extraction of high-quality genomic DNA using **Trimethylcetylammonium p-toluenesulfonate** (CTA-Ts). CTA-Ts is a cationic detergent that effectively lyses cells, denatures proteins, and separates DNA from polysaccharides and other cellular contaminants. This method is a modification of the well-established Cetyltrimethylammonium bromide (CTAB) protocol and is particularly useful for isolating DNA from plant tissues, which are often rich in secondary metabolites that can inhibit downstream molecular applications.

The principle of this method relies on the ability of CTA-Ts in a high-salt buffer to form complexes with proteins and most polysaccharides, which are then removed during a chloroform extraction phase. The DNA remains in the aqueous phase and is subsequently precipitated with isopropanol or ethanol. This protocol is designed to be robust and adaptable for a variety of sample types.

Experimental Protocols

I. Reagent and Buffer Preparation

Successful DNA extraction is contingent on the quality of the prepared reagents. Ensure all solutions are prepared with sterile, nuclease-free water.

Table 1: Composition of CTA-Ts Extraction Buffer and Other Reagents

Reagent/Buffer	Stock Concentration	Working Concentration	Composition for 100 mL
CTA-Ts Extraction Buffer	-	-	
Trimethylcetylammonium p-toluenesulfonate (CTA-Ts)	-	2% (w/v)	2 g
Tris-HCl, pH 8.0	1 M	100 mM	10 mL
EDTA, pH 8.0	0.5 M	20 mM	4 mL
NaCl	5 M	1.4 M	28 mL
Polyvinylpyrrolidone (PVP)	-	2% (w/v) (optional)	2 g
Nuclease-free water	-	-	to 100 mL
β-mercaptoethanol	14.3 M	0.2% (v/v)	Add 200 µL to 100 mL of CTA-Ts buffer just before use
Chloroform:Isoamyl Alcohol	-	24:1 (v/v)	Mix 24 parts chloroform with 1 part isoamyl alcohol
Isopropanol	100%	-	Store at -20°C
Wash Buffer (70% Ethanol)	100% Ethanol	70% (v/v)	70 mL of 100% ethanol + 30 mL of nuclease-free water
TE Buffer	-	-	10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0
RNase A	10 mg/mL	10 µg/mL	Store at -20°C

II. Step-by-Step DNA Extraction Protocol

This protocol is optimized for approximately 100 mg of fresh plant tissue. Adjust volumes accordingly for different sample amounts.

Table 2: Quantitative Parameters for the CTA-Ts DNA Extraction Protocol

Step	Parameter	Value/Range
1. Sample Preparation	Starting Material	100 mg of fresh tissue
	Grinding Method	
2. Lysis	CTA-Ts Buffer Volume	1 mL
	Incubation Temperature	
	Incubation Time	
	Chloroform:Isoamyl Alcohol Volume	
3. Purification	Chloroform:Isoamyl Alcohol Volume	1 volume (1 mL)
	Centrifugation Speed	
	Centrifugation Time	
4. DNA Precipitation	Isopropanol Volume	0.7 volumes of the aqueous phase
	Incubation Temperature	
	Incubation Time	
	Centrifugation Speed	
	Centrifugation Time	
	Centrifugation Time	
5. Washing	70% Ethanol Volume	1 mL
	Centrifugation Speed	
	Centrifugation Time	
6. Resuspension	TE Buffer Volume	50-100 μ L
	RNase A Treatment (optional)	
	Incubation for RNase A	

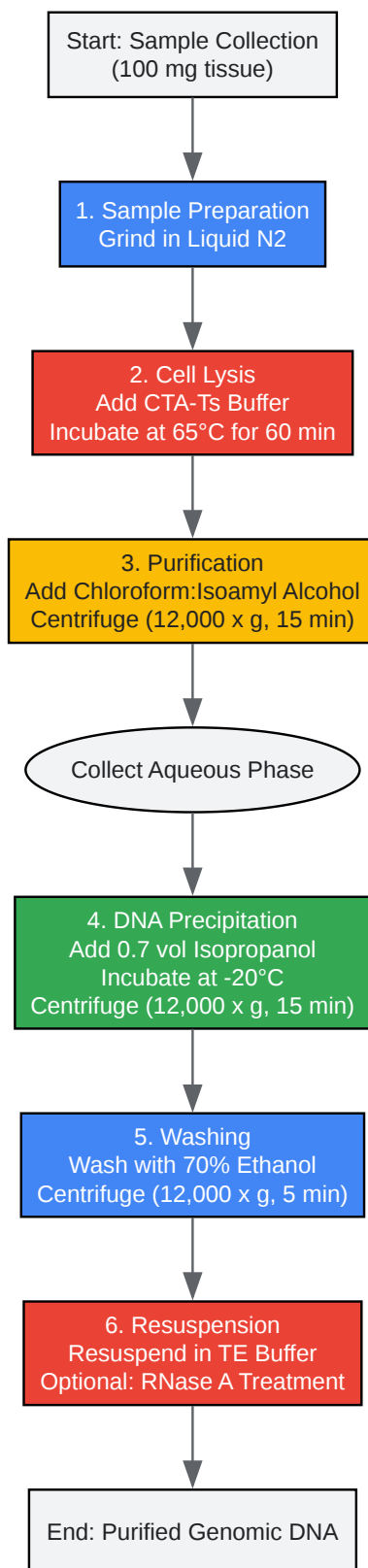
Detailed Methodology:

- **Sample Preparation:**
 - Weigh approximately 100 mg of fresh sample tissue and freeze it in liquid nitrogen.
 - Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
 - Transfer the powdered tissue to a 2 mL microcentrifuge tube.
- **Cell Lysis:**
 - Add 1 mL of pre-warmed (65°C) CTA-Ts Extraction Buffer (with freshly added β -mercaptoethanol) to the powdered tissue.
 - Vortex thoroughly to create a homogenous lysate.
 - Incubate the lysate at 65°C for 60 minutes in a water bath or heat block. Invert the tube every 15-20 minutes to ensure proper mixing.
- **Purification:**
 - After incubation, allow the tube to cool to room temperature.
 - Add an equal volume (approximately 1 mL) of Chloroform:Isoamyl Alcohol (24:1).
 - Mix by inverting the tube gently for 5-10 minutes to form an emulsion. Caution: Do not vortex, as this can shear the genomic DNA.
 - Centrifuge at 12,000 x g for 15 minutes at room temperature to separate the phases.
 - Carefully transfer the upper aqueous phase containing the DNA to a new 1.5 mL microcentrifuge tube. Be cautious not to disturb the interface.
- **DNA Precipitation:**
 - Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
 - Mix gently by inverting the tube until a white, stringy DNA precipitate becomes visible.

- Incubate at -20°C for at least 30 minutes to enhance precipitation. For higher yields, incubation can be extended overnight.
- Pellet the DNA by centrifuging at 12,000 x g for 15 minutes at 4°C.
- Carefully decant the supernatant without dislodging the DNA pellet.
- Washing:
 - Add 1 mL of cold 70% ethanol to the pellet.
 - Gently wash the pellet by inverting the tube a few times. This step removes residual salts and CTA-Ts.
 - Centrifuge at 12,000 x g for 5 minutes at 4°C.
 - Carefully decant the ethanol.
 - Repeat the wash step for a more purified DNA sample if necessary.
 - After the final wash, remove as much ethanol as possible with a pipette and air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as it will be difficult to resuspend.
- Resuspension:
 - Resuspend the DNA pellet in 50-100 µL of TE Buffer. Pipette up and down gently or incubate at 65°C for 10 minutes to aid dissolution.
 - For RNA removal, add 1 µL of 10 mg/mL RNase A and incubate at 37°C for 30 minutes.
 - Store the purified DNA at -20°C for long-term use.

Visualizations

Experimental Workflow Diagram



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Caption: Workflow of the **Trimethylcetylammmonium p-toluenesulfonate** (CTA-Ts) DNA extraction protocol.

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